molecular formula C14H20O3 B7867783 1-(2,5-Dimethoxyphenyl)hexan-1-one

1-(2,5-Dimethoxyphenyl)hexan-1-one

Cat. No.: B7867783
M. Wt: 236.31 g/mol
InChI Key: KLXISDAECJHVFY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O3 It is a ketone derivative characterized by the presence of a 2,5-dimethoxyphenyl group attached to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)hexan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where 2,5-dimethoxybenzaldehyde reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified through distillation or recrystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)pentan-1-one
  • 1-(2,5-Dimethoxyphenyl)butan-1-one
  • 1-(2,5-Dimethoxyphenyl)propan-1-one

Uniqueness

1-(2,5-Dimethoxyphenyl)hexan-1-one is unique due to its longer hexanone chain, which can influence its chemical reactivity and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer alkyl chains are desired .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-5-6-7-13(15)12-10-11(16-2)8-9-14(12)17-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXISDAECJHVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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